molecular formula C8H7Cl2NO B2523230 2-Chloro-1-benzofuran-5-amine;hydrochloride CAS No. 2460757-20-2

2-Chloro-1-benzofuran-5-amine;hydrochloride

Cat. No.: B2523230
CAS No.: 2460757-20-2
M. Wt: 204.05
InChI Key: YTIXSMGMKYHWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-benzofuran-5-amine hydrochloride is a benzofuran derivative characterized by a fused benzene and furan ring system. The compound features a chlorine substituent at position 2 and an amine group at position 5 of the benzofuran scaffold, with the amine moiety forming a hydrochloride salt. This structure enhances its solubility and stability, making it a candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

2-chloro-1-benzofuran-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO.ClH/c9-8-4-5-3-6(10)1-2-7(5)11-8;/h1-4H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIXSMGMKYHWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(O2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-benzofuran-5-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-chlorobenzofuran.

    Amination: The 2-chlorobenzofuran is then subjected to an amination reaction to introduce the amine group at the 5-position.

    Hydrochloride Formation: Finally, the amine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-benzofuran-5-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while substitution reactions can produce various substituted benzofuran derivatives.

Scientific Research Applications

2-Chloro-1-benzofuran-5-amine;hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimicrobial and anticancer drugs.

    Biological Studies: The compound is studied for its biological activities, including its effects on various cellular pathways and its potential as a pharmacological agent.

    Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-1-benzofuran-5-amine;hydrochloride involves its interaction with specific molecular targets within cells. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Differences

  • Fluorine in 5-chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine hydrochloride enhances polarity and metabolic stability, while the saturated dihydrobenzofuran ring reduces conjugation .
  • Hydrophobicity vs. Hydrophilicity :

    • The butyl group in 2-butylbenzofuran-5-amine hydrochloride increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility compared to the chlorine-substituted main compound .
  • Salt Forms and Solubility :

    • All listed compounds are hydrochloride salts, enhancing water solubility. However, variations in substituents (e.g., fluorine, alkyl chains) influence partition coefficients and bioavailability.

Biological Activity

2-Chloro-1-benzofuran-5-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

2-Chloro-1-benzofuran-5-amine;hydrochloride has the molecular formula C8H8ClN and a molecular weight of 169.61 g/mol. The presence of a chlorine atom and an amine group at specific positions on the benzofuran ring structure contributes to its unique reactivity and biological properties.

The biological activity of 2-Chloro-1-benzofuran-5-amine;hydrochloride is primarily attributed to its interaction with various molecular targets within cells:

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical biochemical pathways, which can influence cellular metabolism and proliferation.
  • Receptor Modulation : It has the potential to modulate receptor activity, affecting cellular signaling processes that are crucial for various physiological responses.
  • Gene Expression : The compound can alter gene expression related to cell growth, differentiation, and apoptosis, thereby impacting cancer cell viability and proliferation .

Antimicrobial Activity

Research indicates that 2-Chloro-1-benzofuran-5-amine;hydrochloride exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer properties across several human cancer cell lines. Notably, it has shown promising antiproliferative effects:

  • Cell Line Studies : In tests against different cancer cell lines, 2-Chloro-1-benzofuran-5-amine;hydrochloride demonstrated significant inhibition of cell growth, with IC50 values indicating high potency compared to standard chemotherapeutic agents .
Cell LineIC50 Value (µM)Reference
A5490.56
MV4–110.45
MCF70.78

Study on Anticancer Efficacy

A recent study focused on the effects of 2-Chloro-1-benzofuran-5-amine;hydrochloride on the MV4–11 leukemia cell line. The compound exhibited an IC50 value of 0.45 µM, significantly lower than many existing treatments, indicating a strong potential for further development as an anticancer agent .

Mechanistic Insights

Molecular docking studies have provided insights into how this compound interacts with target proteins involved in cancer progression. For instance, it was found to bind effectively at the α–β interface of tubulin, an essential component in cancer cell division, suggesting a mechanism by which it can inhibit tumor growth .

Comparison with Similar Compounds

The biological activity of 2-Chloro-1-benzofuran-5-amine;hydrochloride can be contrasted with other benzofuran derivatives:

CompoundBiological ActivityNotes
2-ChlorobenzofuranModerate antibacterialLacks amino group
1-BenzofuranLow anticancer activityNo chlorine atom
2-Chloro-1-benzofuran-3-aminoVaries significantlyDifferent positioning affects reactivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.